2-Ethenyl-3,5-dimethylpyrazine

Description

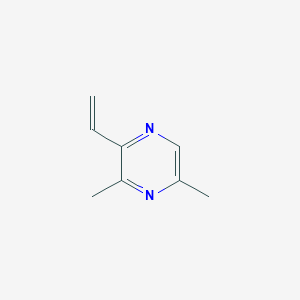

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethenyl-3,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-8-7(3)10-6(2)5-9-8/h4-5H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOLEJGELMNGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801306249 | |

| Record name | 2-Ethenyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

183.00 to 184.00 °C. @ 760.00 mm Hg | |

| Record name | 3,5-Dimethyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

157615-33-3 | |

| Record name | 2-Ethenyl-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157615-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethenyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801306249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Ethenyl-3,5-dimethylpyrazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X5UEC9D2KU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dimethyl-2-vinylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034891 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Comparative Analysis of Synthetic Yields and Purity

The efficiency and purity of the final product are critical factors in evaluating synthetic routes. Each methodology for synthesizing 2-ethenyl-3,5-dimethylpyrazine presents a unique profile in terms of yield and the generation of isomers or byproducts.

The retro-Diels-Alder approach can be highly specific but may result in mixtures of isomers. For instance, one study reported that this route produced this compound in a large excess (8:2 ratio) over its isomer, 3-ethenyl-2,5-dimethylpyrazine. While this indicates a preference for the desired product, it necessitates purification steps to achieve high purity. The yields for such multi-step syntheses can be variable and are dependent on the efficiency of each individual reaction in the sequence.

The Wittig reaction is widely recognized for its reliability in forming carbon-carbon double bonds. dalalinstitute.comnumberanalytics.com However, its yield can be influenced by the reactivity of the aldehyde and the ylide. A significant challenge associated with this method is the removal of the triphenylphosphine (B44618) oxide byproduct, which can complicate purification and affect the final purity if not completely removed. umass.edu Greener approaches to the Wittig reaction aim to mitigate some of these issues by using alternative solvents or catalysts. beyondbenign.org

Below is a comparative table summarizing the general characteristics of these methods.

| Synthetic Method | Typical Precursors | General Yield | Purity Considerations |

| Retro-Diels-Alder Reaction | 1-[bicyclo[2.2.1]hept-5-en-2-yl]-1,2-propanedione, 1,2-propanediamine | Moderate to High | Can produce isomeric mixtures requiring purification. researchgate.net |

| Wittig Reaction | 3,5-Dimethylpyrazine-2-carboxaldehyde, Methyltriphenylphosphonium halide | Good to High | Stoichiometric triphenylphosphine oxide byproduct can be difficult to remove. umass.edunumberanalytics.com |

| Dehydration of Alcohol | 2-(1-hydroxyethyl)-3,5-dimethylpyrazine | High (for dehydration step) | Dependent on purity of the alcohol precursor; potential for side reactions. imreblank.ch |

This table provides a generalized comparison based on established chemical principles.

Scalability Considerations for Industrial Production

Natural Occurrence in Food and Beverages

2-Ethenyl-3,5-dimethylpyrazine is a significant aroma compound found in a variety of food and beverage products. Its presence is often a result of thermal processing or fermentation, contributing to the desirable roasted, nutty, and earthy flavor profiles of these items.

Presence in Roasted and Heated Foodstuffs

The application of heat during cooking processes such as roasting and baking is a primary source for the formation of this compound. This compound has been identified as a key odor-active component in roasted coffee, particularly in Robusta varieties, where it contributes a potent earthy aroma. acs.org Its presence is also well-documented in other thermally processed foods, including roasted beef, various types of bread like wheat bread, and roasted mutton. foodb.casigmaaldrich.com The formation of this and other pyrazines is a hallmark of the flavor development in cooked meats and baked goods, contributing to their characteristic savory and roasted notes. sigmaaldrich.comresearchgate.netnih.gov

Table 1: Selected Roasted and Heated Foodstuffs Containing this compound

| Foodstuff | Reference |

|---|---|

| Roasted Coffee (Robusta) | acs.org |

| Roasted Beef | foodb.ca |

| Wheat Bread | foodb.ca |

Detection in Fermented Products

Fermentation processes can also lead to the formation of this compound. It has been identified in fermented products such as soy sauce and certain types of tea, including Dong Ding oolong tea. In the context of alcoholic beverages, it is a characteristic aroma compound in Chinese baijiu, which is produced from fermented grain. acs.org The microbial activity during fermentation can create the necessary precursors and conditions for the synthesis of this pyrazine (B50134), adding complexity to the final flavor profile of the product. acs.orgresearchgate.netnih.gov

Table 2: Selected Fermented Products Containing this compound

| Product | Reference |

|---|---|

| Soy Sauce | |

| Dong Ding Oolong Tea | sigmaaldrich.com |

Chemical Formation Mechanisms

The formation of this compound is primarily attributed to complex chemical reactions that occur during the heating of food. These reactions involve the interaction of naturally present precursors such as amino acids and sugars.

Maillard Reaction Pathways involving Pyrolysis of Amino Acids

The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs upon heating, is a principal pathway for the formation of this compound. nih.gov Specifically, the pyrolysis, or thermal decomposition, of certain amino acids is crucial. researchgate.net Serine and threonine are recognized as important amino acid precursors for the generation of this compound. researchgate.net During the Maillard reaction, these amino acids undergo Strecker degradation in the presence of dicarbonyl compounds, which are formed from the degradation of sugars. This process leads to the formation of α-aminoketones, which are key intermediates. The subsequent condensation of these intermediates forms dihydropyrazines, which can then be oxidized to form a variety of alkylpyrazines, including this compound. nih.gov

Thermal Degradation of Precursors

The thermal degradation of specific precursors is another significant route to the formation of this compound. For instance, studies have shown that heating a mixture of L-threonine and D-glucose can produce this compound. nih.gov The thermal degradation of pyrazine N-oxides can also generate various pyrazine derivatives. researchgate.net Furthermore, the addition of certain precursors can enhance the formation of this pyrazine. For example, the addition of 2,3-pentanedione (B165514) to a potato-based dough before baking has been shown to promote the formation of key trisubstituted pyrazines. researchgate.net

Microbial Biosynthesis of this compound and Related Pyrazines

The microbial production of pyrazines, including this compound, presents an environmentally friendly alternative to chemical synthesis. mdpi.com This section explores the microorganisms involved, the intricate metabolic pathways they employ, the essential precursor molecules, and the influence of environmental factors on this biological process.

Identification of Producing Microorganisms (e.g., Bacillus subtilis)

Several bacterial species are known to produce alkylpyrazines. A notable producer of 2-ethyl-3,5-dimethylpyrazine (B18607) is Bacillus subtilis. researchgate.netnih.gov Strains of this bacterium, which is generally regarded as safe (GRAS), have been isolated from fermented foods like Chinese baijiu. researchgate.netnih.govacs.orgacs.org Research has shown that different strains of B. subtilis have varying capacities for producing different types of alkylpyrazines. mdpi.comresearchgate.net For instance, two B. subtilis strains isolated from fermented soybeans were capable of producing a range of pyrazines, including 2-methylpyrazine, 2,3-dimethylpyrazine, 2,5-dimethylpyrazine (B89654), 2,6-dimethylpyrazine, 2,3,5-trimethylpyrazine, and tetramethylpyrazine. mdpi.comnih.gov Other microorganisms that have been identified as pyrazine producers include Corynebacterium glutamicum, Paenibacillus polymyxa, and Serratia marcescens. researchgate.net

Metabolic Pathways and Enzymatic Transformations

The biosynthesis of this compound and related pyrazines in microorganisms like Bacillus subtilis involves a series of enzymatic and non-enzymatic reactions. A key enzyme in this process is L-threonine-3-dehydrogenase (TDH). nih.govasm.orgasm.org TDH catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate. nih.govasm.orgasm.org This intermediate is unstable and subsequently undergoes decarboxylation to form aminoacetone. nih.govasm.orgasm.org

Another crucial enzyme is 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which can divert the precursor L-2-amino-acetoacetate away from pyrazine synthesis by cleaving it into glycine (B1666218) and acetyl-CoA. asm.orgasm.org Therefore, the inactivation of KBL has been shown to enhance the production of 2,5-dimethylpyrazine. mdpi.comasm.orgasm.org The final steps leading to the formation of the pyrazine ring are believed to be non-enzymatic condensation reactions. nih.govasm.org

Key Biosynthetic Precursors (e.g., L-Threonine, D-Glucose, Aminoacetone, 2,3-Pentanedione)

The biosynthesis of this compound and other pyrazines relies on the availability of specific precursor molecules. Isotope-labeling experiments have confirmed that L-threonine and D-glucose are primary precursors for the formation of 2-ethyl-3,5-dimethylpyrazine in Bacillus subtilis. researchgate.netnih.govacs.org

Key Precursors and Their Roles:

| Precursor | Role in Biosynthesis |

| L-Threonine | Serves as the initial substrate, converted enzymatically to aminoacetone. researchgate.netnih.govacs.orgnih.gov It is a known precursor for various pyrazines, including 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, and trimethylpyrazine. mdpi.comnih.gov |

| D-Glucose | Contributes to the formation of 2,3-pentanedione, another key intermediate. researchgate.netnih.govacs.org |

| Aminoacetone | A direct metabolite of L-threonine, it is a crucial building block for the pyrazine ring. researchgate.netnih.govacs.orgnih.gov |

| 2,3-Pentanedione | An intermediate formed from the metabolism of both L-threonine and D-glucose, it condenses with aminoacetone to form the final pyrazine structure. researchgate.netnih.govacs.org |

Supplementing the growth medium with high concentrations of L-threonine can induce the production of pyrazines. mdpi.com

Non-Enzymatic Condensation Steps in Biosynthesis

The final assembly of the pyrazine ring in the biosynthesis of this compound and similar compounds is understood to occur through non-enzymatic condensation reactions. After the enzymatic formation of key precursors like aminoacetone and 2,3-pentanedione, these molecules are believed to spontaneously react. acs.org

The proposed mechanism involves the condensation of two molecules of an α-aminoketone, such as aminoacetone, to form a dihydropyrazine (B8608421) intermediate. researchgate.net This intermediate can then undergo further reactions. For the formation of 2-ethyl-3,5-dimethylpyrazine, it is proposed that aminoacetone and 2,3-pentanedione condense. researchgate.netnih.govacs.org This is followed by an oxidation step to yield the stable aromatic pyrazine ring. researchgate.net The dimerization of azomethine ylides has also been suggested as an alternative, non-enzymatic route to pyrazine formation. acs.org

Influencing Factors on Formation (e.g., Temperature, pH, Substrate Concentration)

The efficiency of microbial pyrazine production is significantly influenced by various environmental and culture conditions.

Key Influencing Factors:

| Factor | Effect on Pyrazine Formation |

| Temperature | The optimal temperature for pyrazine production can vary between different microbial strains. For instance, a Bacillus subtilis strain isolated for 2-ethyl-3,5-dimethylpyrazine production was cultured at 37 °C. acs.org Generally, pyrazine formation through the Maillard reaction is favored at temperatures between 120 and 150°C. researchgate.net |

| pH | The pH of the culture medium plays a critical role. The conversion of aminoacetone to 2,5-dimethylpyrazine is a pH-dependent non-enzymatic reaction. asm.org Basic pH values are generally reported to favor the formation of pyrazines in Maillard reactions. researchgate.net Studies on model systems have shown that pH affects the types and amounts of pyrazines produced. acs.orgnih.gov |

| Substrate Concentration | The concentration of precursors is a key determinant of pyrazine yield. Increasing the concentration of L-threonine has been shown to enhance pyrazine production. mdpi.com The ratio of carbon to nitrogen sources, such as the ratio of D-glucose to L-threonine, also has a significant impact on the yield of specific pyrazines like 2,3,5-trimethylpyrazine. mdpi.comup.ac.za However, excessively high substrate concentrations can sometimes lead to decreased yields. up.ac.za |

Optimizing these factors is crucial for maximizing the yield of this compound and other desirable pyrazines in microbial fermentation processes. nih.govmdpi.com

Sensory Chemistry and Olfactory Activity of 2 Ethenyl 3,5 Dimethylpyrazine

Determination of Odor Thresholds

The potency of 2-ethenyl-3,5-dimethylpyrazine is quantified by its exceptionally low odor threshold. Research has determined its odor threshold value in air to be as low as 0.014 nanograms per liter. acs.orgacs.org This low threshold places it among the most powerful aroma compounds, indicating that even trace amounts can be readily detected by the human olfactory system and make a significant sensory impact.

Table 1: Odor Threshold of this compound

| Medium | Odor Threshold |

|---|---|

| Air | 0.014 ng/L |

Structure-Odor Activity Relationship (SOAR) Studies

The chemical structure of this compound is directly linked to its high odor potency, and studies comparing it to related pyrazines reveal critical structure-odor activity relationships. The presence of an ethenyl (-CH=CH₂) group at the second position of the pyrazine (B50134) ring is crucial for its low odor threshold.

Research indicates that the odor threshold of this compound is remarkably low, comparable to that of its widely recognized potent analogue, 2-ethyl-3,5-dimethylpyrazine (B18607). acs.orgacs.org This suggests that both the ethyl and ethenyl substituents at this specific position contribute to a high-impact aroma.

Furthermore, the position of the ethenyl group on the pyrazine ring dramatically influences its olfactory activity. Studies comparing 2-ethenyl-3-ethyl-5-methylpyrazine with its isomer, 3-ethenyl-2-ethyl-5-methylpyrazine, found that the odor threshold for the 3-ethenyl isomer was 8000 times higher. acs.orgacs.org This demonstrates a high degree of positional sensitivity, where an ethenyl group at the second position results in a significantly more potent odorant than one at the third position.

Contribution to Overall Flavor and Aroma Complexes in Food Systems

Coffee: It is recognized as one of the potent earthy-smelling compounds in roasted Robusta coffee. acs.orgacs.org It has also been detected in roasted Arabica coffee, contributing to the complex aroma profile of the brew. acs.org

Potato Products: The compound has been identified in French fries and other potato-based food matrices, where it is formed during the Maillard reaction and contributes to the characteristic baked and savory flavor. acs.orgreading.ac.uk

In these food systems, its primary contribution is the addition of a foundational earthy note that complements other volatile compounds generated during roasting and baking processes.

Comparative Sensory Analysis with Isomeric and Analogous Pyrazines

A comparative analysis of this compound with its analogues and isomers highlights the subtle yet critical structural differences that define their unique sensory properties.

Analogous Pyrazines: The most relevant analogue is 2-ethyl-3,5-dimethylpyrazine . Both compounds possess exceptionally low odor thresholds. acs.orgacs.org However, their aroma profiles differ; this compound is defined by its potent earthy smell, while 2-ethyl-3,5-dimethylpyrazine is more commonly associated with roasted, nutty, and cocoa-like aromas. thegoodscentscompany.comhmdb.canih.gov This comparison underscores how a minor change from an ethyl to an ethenyl group can shift the sensory description while maintaining high potency.

Isomeric Pyrazines: The positional isomerism of the ethenyl group has a profound effect on odor potency. As noted in SOAR studies, the odor threshold of 3-ethenyl-2-ethyl-5-methylpyrazine is 8000 times higher than that of its potent isomer, 2-ethenyl-3-ethyl-5-methylpyrazine . acs.orgacs.org Similarly, 3-ethenyl-2,5-dimethylpyrazine, an isomer of the subject compound, was found to be a less potent odorant than its 2-ethenyl counterpart. acs.org This stark difference in sensory impact between positional isomers demonstrates the high specificity of the olfactory receptors involved in pyrazine detection.

Table 2: Comparative Odor Thresholds of Selected Pyrazines

| Compound | Type | Odor Threshold (in air) | Potency Relative to this compound |

|---|---|---|---|

| This compound | Subject Compound | 0.014 ng/L | - |

| 2-Ethyl-3,5-dimethylpyrazine | Analogue | Similarly low to subject acs.orgacs.org | Similar |

| 3-Ethenyl-2-ethyl-5-methylpyrazine | Isomer of a related pyrazine | ~112,000 ng/L (8000x higher than its 2-ethenyl isomer) acs.orgacs.org | Dramatically Lower |

Biological Activities and Ecological Significance

Pheromonal and Semiochemical Roles

There is no specific scientific data available that documents the activity of 2-Ethenyl-3,5-dimethylpyrazine as an alarm pheromone in Solenopsis invicta or other social insects. The primary alarm pheromone component identified in S. invicta is 2-Ethyl-3,6-dimethylpyrazine, and its isomer, 2-Ethyl-3,5-dimethylpyrazine (B18607), has also been shown to elicit alarm behaviors. nih.gov However, this activity has not been documented for the vinyl-substituted analogue, this compound.

No studies presenting data on the electroantennogram (EAG) responses of any insect species to this compound were identified. Consequently, information regarding dose-dependency for this specific compound is unavailable.

There is a lack of published behavioral bioassays investigating the effects of this compound on insect behavior. Studies on alarm responses and bait attractiveness in species such as S. invicta have been conducted with ethyl-substituted pyrazines, but not with the ethenyl-substituted compound. nih.gov

The mechanisms of chemoreception for this compound have not been elucidated, as there are no studies identifying the specific olfactory receptors or other proteins involved in its detection by any organism.

Enzyme Inhibition Studies (e.g., Lipoxygenase Activity)

A review of the scientific literature yielded no studies concerning the inhibitory effects of this compound on lipoxygenase or any other enzyme.

Modulation of Mammalian Cell Growth in vitro

There is no available research in the scientific literature that investigates the effects of this compound on the modulation of mammalian cell growth in vitro. While some structurally similar pyrazine (B50134) derivatives have been evaluated for genotoxicity in mammalian cells, specific data on cell growth modulation by this compound is absent. nih.gov

Antimicrobial and Antifungal Properties of Pyrazine Analogs

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial and antifungal properties. mdpi.comtandfonline.com Research has shown that various synthetic pyrazine analogs exhibit inhibitory effects against a spectrum of bacteria and fungi.

The antimicrobial potential of pyrazine derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net For instance, a series of newly synthesized triazolo[4,3-a]pyrazine derivatives showed varied antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). nih.govresearchgate.net One particular compound in this series exhibited superior antibacterial activity, with Minimum Inhibitory Concentrations (MICs) of 32 μg/mL against S. aureus and 16 μg/mL against E. coli, comparable to the antibiotic ampicillin. nih.gov Similarly, certain pyrazine-2-carboxylic acid derivatives have shown notable antimicrobial activity against clinical isolates including E. coli, P. aeruginosa, B. subtilis, S. aureus, and C. albicans. rjpbcs.com

In the realm of antifungal research, pyrazine analogs have also shown promise. Studies on pyrazine carboxamide derivatives revealed significant activity against Candida albicans and Aspergillus niger. jocpr.com One derivative, in particular, showed activity against C. albicans comparable to the standard drug fluconazole. jocpr.com Another study focused on pyrazine analogs of chalcones, which were tested against eight fungal strains. nih.govresearchgate.net While activity varied, nitro-substituted derivatives demonstrated in vitro activity against Trichophyton mentagrophytes that was comparable to fluconazole. nih.govresearchgate.net These findings underscore the positive influence of specific electron-withdrawing groups on the antifungal activity of these compounds. nih.gov

The mechanism of action for the antimicrobial properties of some pyrazine derivatives is thought to involve the inhibition of essential enzymes in pathogens. For example, molecular docking studies suggest that the antibacterial activity of certain pyrazine-2-carboxylic acid derivatives may be due to the inhibition of GlcN-6-P synthase. rjpbcs.com

| Pyrazine Analog Class | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|

| Triazolo[4,3-a]pyrazine derivatives | Staphylococcus aureus, Escherichia coli | Compound 2e showed MICs of 32 μg/mL (S. aureus) and 16 μg/mL (E. coli), comparable to ampicillin. | nih.gov |

| Pyrazine-2-carboxylic acid derivatives | E. coli, P. aeruginosa, B. subtilis, S. aureus, C. albicans | Compound P4 showed the highest antimicrobial activity; Compound P10 was effective against C. albicans with a MIC of 3.125µg/mL. | rjpbcs.com |

| Pyrazine carboxamide derivatives | Candida albicans, Aspergillus niger, M. tuberculosis | Compound P2 showed the highest antifungal activity against C. albicans, comparable to fluconazole. | jocpr.com |

| Pyrazine analogs of chalcones | Trichophyton mentagrophytes | Nitro-substituted derivatives exhibited antifungal activity comparable to fluconazole. | nih.gov |

| Coumarin–pyrazine derivatives | Candida tropicalis, Cryptococcus neoformans, Trichophyton rubrum | Compound 107 showed significant inhibition with MIC80 values of 1, 1, and 0.25 μg/mL, respectively. | mdpi.com |

Role as a Metabolite in Biological Systems

This compound is recognized as a metabolite, primarily of exogenous origin, found in various biological systems. It belongs to the class of organic compounds known as pyrazines, which are commonly formed during the Maillard reaction in heated foods. hmdb.canih.gov As a result, its presence in biological systems is often linked to the consumption of foods such as roasted products, coffee, and cereals. hmdb.cahmdb.ca

The biosynthesis of related alkylpyrazines in microorganisms has been linked to amino acid precursors. mdpi.com Specifically, compounds like 2-ethyl-3,5-dimethylpyrazine are thought to be derived from L-threonine. mdpi.com While the complete metabolic pathway for this compound is not extensively detailed, studies on structurally similar pyrazines provide insight into its likely metabolic fate. For instance, the metabolism of 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats involves oxidation of its aliphatic side-chain, leading to the formation of carboxylic acid derivatives. researchgate.net

Research on 2,3,5-trimethylpyrazine, another key flavor compound, identified several metabolites in human urine after coffee consumption. nih.govacs.org The primary metabolites were various dimethylpyrazine-2-carboxylic acids, indicating that oxidation of a methyl group is a major metabolic route. nih.govacs.org Other potential but less significant metabolic pathways for pyrazines include the formation of pyrazinemethanols and their subsequent conjugation to form glucuronides and sulfates. nih.govacs.org Given its structure, this compound could potentially be metabolized through oxidation of its methyl or ethenyl side chains.

The presence of this compound has been detected in various foods, and its detection in biological samples could serve as a potential biomarker for the consumption of these specific food items. hmdb.ca

Analytical Chemistry and Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-ethenyl-3,5-dimethylpyrazine from complex matrices. Given its volatile nature, gas chromatography is the most common method, though liquid chromatography techniques are also applicable. tut.ac.jp

Gas chromatography is the predominant technique for the analysis of volatile pyrazines. tut.ac.jp The choice of the stationary phase of the capillary column is critical as it influences the separation of isomers and other volatile compounds. Both polar and non-polar columns are utilized for the analysis of this compound. The compound's retention is often standardized using a retention index (RI), which compares its retention time to that of n-alkane standards. nih.gov

Different column phases yield distinct retention indices for this compound, aiding in its identification. For instance, on a non-polar DB-5 column, a retention index of 1102 has been recorded. acs.org Polar columns, such as DB-WAX and DB-FFAP, are also used. tut.ac.jpnih.gov In a study on vanilla bean odorants, a DB-WAX column was used with a temperature program starting at 40°C and ramping up to 210°C. tut.ac.jp The NIST Chemistry WebBook documents retention indices of 1524 and 1553 on polar FFAP-type columns. nih.gov Other columns like the mid-polarity DB-1701 have also been successfully employed for the chromatographic separation of related pyrazines. acs.org

| Column Phase | Polarity | Retention Index (RI) | Reference |

|---|---|---|---|

| DB-5 | Non-Polar | 1102 | acs.org |

| FFAP | Polar | 1524 | nih.gov |

| DB-FFAP | Polar | 1553 | nih.gov |

| DB-WAX | Polar | Not Reported | tut.ac.jp |

| DB-1701 | Mid-Polarity | Not Reported | acs.org |

While GC is more common for volatile compounds, HPLC and UPLC are also utilized for the analysis of pyrazines, especially in complex aqueous matrices where direct injection is feasible. tut.ac.jpnih.gov These techniques are particularly valuable when coupled with mass spectrometry for quantitative studies. nih.gov

The separation of pyrazines by reversed-phase HPLC is typically achieved on octadecyl silica (B1680970) (ODS) C18 columns. researchgate.net Mobile phases commonly consist of acetonitrile/water or methanol/water mixtures in an isocratic elution mode. tut.ac.jpresearchgate.net For instance, a study on various pyrazines employed a Capcell Pak C18 column with a PDA detector set at 270 nm. tut.ac.jp

UPLC, offering higher resolution and speed, has been effectively used for the quantitation of multiple pyrazines in food products. nih.gov A study analyzing 16 pyrazines in Baijiu used a UPLC system with a BEH C18 column coupled to a tandem mass spectrometer. nih.gov This approach allows for the development of rapid, direct injection methods for complex samples. nih.gov Although specific retention times for this compound are not always detailed, the methods are suitable for its analysis as part of a broader pyrazine (B50134) profile. nih.govmdpi.com

GC-IMS is an emerging and increasingly popular technique for flavor analysis, valued for its high sensitivity and the additional separation dimension provided by ion mobility. unitn.it This method separates ions based on their size, shape, and charge in a drift tube under an electric field, providing a drift time that is characteristic of the compound. spettrometriadimassa.it GC-IMS is particularly useful for analyzing the headspace of food samples with minimal preparation. spettrometriadimassa.it

The technique has been applied to analyze volatile compounds in matrices known to contain pyrazines, such as roasted hazelnuts, coffee, and tea. unitn.itspettrometriadimassa.itacs.org While specific GC-IMS data (e.g., drift time) for this compound is not widely published, the method is recognized for its crucial role in studying alkylpyrazines in food systems. researchgate.net It allows researchers to unravel complex aroma profiles and understand how processing conditions affect the formation of these compounds. researchgate.net

Spectrometric Identification and Elucidation

Following chromatographic separation, spectrometric techniques provide the definitive structural identification of this compound.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the most widely applied technique for the characterization of alkylpyrazines. nih.gov The compound this compound has a molecular formula of C₈H₁₀N₂ and a molecular weight of approximately 134.18 g/mol . acs.org

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The molecular ion (M⁺) is observed at m/z 136. The most abundant ion in the mass spectrum, the base peak, is typically the [M-1]⁺ ion at m/z 135, resulting from the loss of a hydrogen atom. acs.org Other significant fragments include ions at m/z 108, 107, 56, and 42. acs.org The identification is confirmed by comparing the obtained mass spectrum with that of an authentic reference substance or with library data, such as that from the NIST Mass Spectrometry Data Center. acs.orgacs.org

Tandem mass spectrometry (MS/MS), often coupled with UPLC, is used for highly selective and sensitive quantification. nih.gov In this approach, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 135) is selected and fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), enhances specificity by monitoring a specific fragmentation pathway, which is crucial for quantification in complex matrices. nih.gov

| m/z (Mass-to-Charge Ratio) | Relative Abundance (%) | Proposed Fragment | Reference |

|---|---|---|---|

| 136 | 81 | [M]⁺ (Molecular Ion) | acs.org |

| 135 | 100 | [M-H]⁺ | acs.org |

| 108 | 17 | [M-C₂H₄]⁺ or [M-N₂]⁺ | acs.org |

| 107 | 15 | [M-H-C₂H₄]⁺ or [M-H-N₂]⁺ | acs.org |

| 56 | 12 | Fragment | acs.org |

| 42 | 18 | Fragment | acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including pyrazines. acs.orglibretexts.org Both ¹H NMR and ¹³C NMR are used to determine the precise arrangement of atoms within the molecule. imreblank.ch

For this compound, one would expect to see:

A singlet for the aromatic proton (C6-H).

Two singlets for the two methyl groups (C3-CH₃ and C5-CH₃).

A distinct set of signals for the ethenyl (vinyl) group (-CH=CH₂), typically comprising a doublet of doublets for the α-proton (-CH=) and two separate signals for the terminal, diastereotopic β-protons (=CH₂).

¹³C NMR spectroscopy would complement this by showing distinct signals for each of the eight carbon atoms in their unique chemical environments, including the four carbons of the pyrazine ring, the two methyl carbons, and the two carbons of the ethenyl group. acs.orgimreblank.ch The combination of these NMR techniques allows for the complete assignment of the compound's constitution. imreblank.ch

Sample Preparation and Extraction Methods from Complex Matrices

The isolation of this compound from complex food matrices is a critical first step in its analysis. The choice of extraction method is paramount to ensure high recovery and to minimize the co-extraction of interfering compounds. Given its volatile nature, headspace-based techniques are particularly well-suited for the extraction of this compound.

One of the most common and effective methods for the extraction of volatile and semi-volatile compounds like this compound is Solid-Phase Microextraction (SPME) . This technique involves the exposure of a fused-silica fiber coated with a stationary phase to the headspace of a food sample. The volatile compounds, including this compound, adsorb onto the fiber and are subsequently desorbed into the injection port of a gas chromatograph for analysis. The selection of the fiber coating is crucial for optimal extraction efficiency. For pyrazines, coatings such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often employed due to their broad applicability to a wide range of volatile compounds.

Another prevalent technique is Dynamic Headspace Extraction , also known as purge-and-trap. In this method, an inert gas is passed through the sample, carrying the volatile compounds onto a sorbent trap. The trapped compounds are then thermally desorbed and transferred to a gas chromatograph. This technique is particularly useful for concentrating trace amounts of volatile compounds from a large sample volume.

For a more exhaustive extraction, Solvent-Assisted Flavor Evaporation (SAFE) can be utilized. This method involves the distillation of a solvent extract of the food sample under high vacuum, which allows for the gentle isolation of volatile compounds without the formation of artifacts. While more labor-intensive, SAFE is highly effective for obtaining a comprehensive profile of the volatile fraction of a food product.

In a study on a potato-based matrix, a dynamic headspace analysis was employed. The ground sample was placed in a conical flask, and nitrogen gas was passed over it at a specific flow rate to carry the volatiles onto a preconditioned glass trap containing Tenax TA. The trapped compounds were then thermally desorbed for analysis.

Quantitative Analysis and Trace Detection Methodologies

The quantification of this compound in food products is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) . This technique combines the separation power of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry.

For accurate quantification, an internal standard is often used to compensate for variations in sample preparation and injection volume. The mass spectrometer is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte. By monitoring specific ions characteristic of this compound, it is possible to detect and quantify it at very low concentrations.

The NIST WebBook provides gas chromatography data for this compound, which can be valuable for method development. The retention index, a measure of where a compound elutes in a chromatographic separation relative to a series of n-alkanes, is a key parameter for its identification.

A study on a low-acrylamide potato-based matrix provides a concrete example of the quantification of 2-ethenyl-3,5(6)-dimethylpyrazine. The analysis was performed using a GC-MS system, and the results demonstrated a significant increase in the concentration of this compound with the addition of certain precursors to the potato dough.

Table 1: Concentration of 2-Ethenyl-3,5(6)-dimethylpyrazine in a Potato-Based Matrix with Precursor Addition

| Sample | Concentration (µg/kg) |

|---|---|

| Control | 0.60 ± 0.06 |

| + 2,3-pentanedione (B165514) | 1.8 ± 0.56 |

| + Amino Acids + 2,3-pentanedione | 2.2 ± 0.69 |

| + Whey Protein Hydrolysate + 2,3-pentanedione | 1.9 ± 0.46 |

Data is presented as mean ± standard deviation.

Trace detection of this compound can be achieved by optimizing the analytical method. This includes using a sensitive detector, such as a mass spectrometer, and employing concentration techniques like dynamic headspace extraction. The use of tandem mass spectrometry (MS/MS) can further enhance sensitivity and selectivity, allowing for the detection of this compound at parts-per-trillion levels.

Application in Food Quality and Authenticity Markers

The presence and concentration of this compound can serve as an indicator of the thermal processing history and flavor quality of certain food products. As a product of the Maillard reaction, its formation is influenced by factors such as temperature, time, and the presence of specific precursors like amino acids and reducing sugars.

In baked goods, such as the potato-based product mentioned earlier, the concentration of this compound was shown to increase with the addition of flavor precursors. This suggests that its level could be correlated with the intensity of the "baked" or "roasted" flavor notes in these products. Therefore, it has the potential to be used as a marker for flavor intensity and quality in thermally processed foods.

Furthermore, the profile of volatile compounds, including this compound, can be characteristic of a particular food product or processing method. This opens up the possibility of using this compound as part of a larger analytical fingerprint to assess the authenticity of a food product. For instance, an unusually low or high concentration of this pyrazine in a product that is expected to have a certain level could indicate a deviation from the standard manufacturing process or even adulteration.

While the application of this compound as a standalone marker for food quality and authenticity is still an emerging area of research, its clear link to the Maillard reaction and its contribution to the flavor of roasted and baked products make it a promising candidate for such applications. Further research is needed to establish clear correlations between its concentration and specific quality attributes in a wider range of food matrices.

Chemical Stability, Reactivity, and Degradation Pathways

Thermal Stability and Pyrolytic Decomposition Products

2-Ethenyl-3,5-dimethylpyrazine is generally stable under normal ambient temperatures and recommended storage conditions. synerzine.com However, it is a combustible liquid and, when exposed to high temperatures, such as during combustion, it can undergo thermal decomposition. synerzine.com The hazardous combustion products may include toxic gases or vapors. synerzine.com While specific pyrolytic decomposition products for this compound are not extensively detailed in the available literature, the thermal degradation of alkylpyrazines, in general, is known to contribute to the formation of various volatile compounds found in roasted foods. sigmaaldrich.com The formation of pyrazines themselves is often a result of the Maillard reaction and the pyrolysis of amino acids like serine and threonine at elevated temperatures. sigmaaldrich.com

Table 1: Thermal Properties of this compound

| Property | Value |

| Boiling Point | 180-182°C synerzine.com |

| Flash Point | > 69°C / 156°F (Closed cup) synerzine.com |

| Stability | Stable under normal ambient temperatures synerzine.com |

Reactivity with Oxidizing Agents

Safety data for this compound indicates that it is incompatible with strong oxidizing agents. fishersci.com Contact with such agents can lead to chemical reactions that may be hazardous, although specific reaction products are not detailed in the provided search results. Standard laboratory and industrial handling procedures recommend avoiding contact with strong oxidizers to ensure safety. fishersci.com

Metabolic Transformations in Biological Systems (e.g., Oxidation of Side-Chains)

In biological systems, this compound undergoes metabolic transformations, primarily through the oxidation of its aliphatic side-chains. nih.gov Studies in rats have shown that this compound is almost exclusively oxidized at its side-chain to form carboxylic acid derivatives. nih.gov This metabolic pathway is a common detoxification route for xenobiotics, converting them into more water-soluble compounds that can be more easily excreted from the body. This process is analogous to the side-chain oxidation observed for other alkyl-substituted ring compounds in biological systems. researchgate.net Research on the metabolism of other dietary alkylpyrazines in humans has also demonstrated the conversion of alkyl side chains into corresponding pyrazine (B50134) carboxylic acids, which are then excreted in the urine. acs.org

Table 2: Metabolic Pathway of this compound

| Biological System | Primary Metabolic Transformation | Resulting Metabolites |

| Rats | Oxidation of the aliphatic side-chain | Carboxylic acid derivatives nih.gov |

Factors Influencing Degradation Rates

Several factors can influence the degradation rates of pyrazines, including this compound. The formation and subsequent degradation of pyrazines during processes like the Maillard reaction are highly dependent on:

Temperature and Time: The reaction temperature and duration significantly impact the formation and profile of pyrazines. researchgate.net

Reactant Ratios: The ratio of reactants, such as amino acids and reducing sugars, in a system can affect the types and amounts of pyrazines formed. researchgate.net

Nature of the Nitrogen Source: The specific amino acids present will influence the resulting pyrazine derivatives. researchgate.net

In biological systems, the rate of metabolic degradation is influenced by the activity of xenobiotic-metabolizing enzymes, which can vary between individuals and species. In the environment, factors such as the presence of suitable microorganisms, oxygen availability, temperature, and pH would be expected to play a crucial role in the biodegradation rate of this compound. researchgate.net

Applications and Industrial Significance

Flavoring Agent in the Food and Beverage Industry

As a potent aroma compound, 2-ethenyl-3,5-dimethylpyrazine is a significant contributor to the sensory profile of numerous food and beverage products. Its characteristic aroma is primarily associated with thermal processing.

This compound is naturally formed during the heating of food through the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars. researchgate.net This process is responsible for the desirable flavors in a wide array of cooked foods. The compound has been identified as a key volatile component in a variety of thermally processed products.

For instance, it is recognized as a potent odorant in roasted coffee, contributing to its complex aroma profile. spettrometriadimassa.ithcmuaf.edu.vn Its presence has also been confirmed in other roasted goods such as cocoa and high-quality hazelnuts. frontiersin.orggoogle.com Beyond roasting, it is found in French fries and has been identified in cooked meat flavor compositions. researchgate.netimreblank.ch Additionally, this pyrazine (B50134) derivative has been detected in fermented food products, including certain fermented soybean pastes, where microbial activity contributes to flavor development. nih.gov

| Food Product | Context of Occurrence |

|---|---|

| Roasted Coffee | Formation during roasting contributes to the characteristic aroma. spettrometriadimassa.ithcmuaf.edu.vn |

| Roasted Hazelnuts | Identified as a key flavor odorant in high-quality varieties. frontiersin.org |

| Chocolate and Cocoa | Contributes to the flavor profile developed during processing. frontiersin.orggoogle.com |

| French Fries | A key odorant formed during the frying process. researchgate.net |

| Cooked Meats | Generated in savory process flavors, contributing to meat-like aromas. imreblank.ch |

| Fermented Soybean Paste | Detected as a volatile metabolite from Bacillus subtilis fermentation. nih.gov |

| Chinese Green Tea | Identified as an odor-active compound. acs.org |

Research indicates that the odor threshold of this compound is comparable to that of other powerful pyrazines like 2-ethyl-3,5-dimethylpyrazine (B18607), making it one of the most potent aroma compounds. acs.orgresearchgate.net Its presence adds a layer of complexity and a characteristic roasted or earthy dimension to flavor profiles. In flavor compositions, it is used to impart or enhance these specific notes, for example, to create a more authentic roasted peanut flavor in snacks and other food products. google.com

| Attribute | Description |

|---|---|

| Odor Type | Earthy, musty. flavscents.com |

| Odor Threshold | Reported to be as low as 0.014 ng/L in air, indicating high potency. researchgate.net |

| Flavor Contribution | Adds roasted, nutty, and earthy notes to food profiles. google.com123docz.net |

Fragrance Component in Perfumery Applications

While pyrazines as a chemical class are utilized in the fragrance industry to add warmth and roasted, nutty, or gourmand notes to perfumes, specific information regarding the application of this compound in perfumery is not widely documented in publicly available research. Its described earthy and musty aroma suggests potential for use in creating unique and complex scents, particularly in niche or unconventional fragrance compositions.

Potential in Pest Control and Management Strategies

Alkylpyrazines are known to function as semiochemicals—chemicals involved in communication—in the insect world. researchgate.net They can act as alarm pheromones, trail pheromones, or sex pheromones for various species. researchgate.net Research has pointed to the potential of pyrazines, including this compound, in pest management.

For example, the total chemical synthesis of this compound has been explored in the context of the pheromones of the Mediterranean fruit fly (Ceratitis capitata), a significant agricultural pest. senasica.gob.mxacs.org Furthermore, some insects, like parasitoid phorid flies, are known to exploit the pyrazine-based alarm pheromones of fire ants to locate their hosts, suggesting a potential avenue for their use in targeted biological control strategies. researchgate.net The use of such compounds could help in monitoring or trapping insect pests, or in augmenting populations of their natural enemies. researchgate.net

Biotechnological Production for "Natural" Flavor Ingredients

There is a growing consumer demand for "natural" ingredients, which has spurred interest in the biotechnological production of flavor compounds. Microbial biosynthesis, or fermentation, presents a sustainable alternative to chemical synthesis for producing pyrazines. researchgate.net This method involves using microorganisms, such as bacteria or yeast, to create flavor molecules from renewable substrates.

While the general microbial production of pyrazines is an active area of research, with strains like Bacillus subtilis being studied for their ability to produce various alkylpyrazines from precursors like amino acids, specific research detailing the targeted biotechnological production of this compound is limited. researchgate.netnih.gov The principles of fermentation and metabolic engineering, however, lay the groundwork for developing microbial strains capable of producing this specific compound efficiently for use as a natural flavor ingredient.

Regulatory Status and Safety Assessment Frameworks

The safety of flavoring substances is evaluated by international bodies to ensure consumer protection. For pyrazine derivatives used as flavor ingredients, organizations like the Flavor and Extract Manufacturers Association (FEMA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA) conduct safety assessments.

Advanced Research and Future Directions

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling are becoming indispensable tools for understanding the structure-function relationships of flavor molecules like 2-ethenyl-3,5-dimethylpyrazine. Future research in this area is poised to accelerate the discovery and application of this compound.

Molecular dynamics and docking simulations are computational methods used to study flavor molecules. nih.gov These techniques can elucidate the interactions between flavor compounds and sensory receptors at an atomic level. nih.gov For instance, computational studies on pyrazine (B50134) derivatives have been employed to predict their binding affinity to specific biological targets, such as in the development of antitubercular agents. researchgate.netnih.gov Such approaches could be applied to this compound to understand its interaction with human olfactory receptors, providing insights into its potent aroma.

Quantitative Structure-Activity Relationship (QSAR) models represent another promising avenue. These models correlate the chemical structure of compounds with their biological activity. benthamdirect.com For pyrazines, QSAR studies have been used to predict the flavor profiles and retention indices of compounds in beverages like beer based on their molecular structure. rsc.org Applying machine learning algorithms to a dataset of pyrazine derivatives, including this compound, could lead to the development of models that predict the sensory attributes of novel, related compounds. rsc.orgacs.org

Future computational work could focus on:

Receptor Docking: Simulating the interaction of this compound with specific human olfactory receptors to understand the molecular basis of its characteristic aroma.

QSAR Model Development: Creating robust QSAR models to predict the odor thresholds and flavor profiles of new vinylpyrazine derivatives.

In Silico Toxicity Prediction: Using computational models to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound and its metabolites, guiding sustainable and safe application. acs.org

| Computational Approach | Potential Application for this compound | Key Insights to be Gained |

|---|---|---|

| Molecular Docking | Simulation of binding to human olfactory receptors. | Understanding the structural basis of its potent aroma. nih.govhilarispublisher.com |

| QSAR | Prediction of odor characteristics of novel derivatives. | Accelerated discovery of new flavor compounds. rsc.org |

| ADMET Prediction | In silico evaluation of toxicological properties. | Guidance for safe use and development. acs.org |

Mechanistic Elucidation of Biosynthesis Pathways

The "natural" production of this compound through microbial fermentation is of significant interest to the food industry. nih.gov Understanding the intricate biosynthetic pathways is crucial for optimizing its production.

Research has shown that the biosynthesis of the closely related compound, 2-ethyl-3,5-dimethylpyrazine (B18607), by Bacillus subtilis involves L-threonine and D-glucose as primary precursors. nih.govacs.org The proposed pathway suggests that aminoacetone, a metabolite of L-threonine, and 2,3-pentanedione (B165514), derived from both L-threonine and D-glucose, are key intermediates. nih.govacs.org It is highly probable that the biosynthesis of this compound follows a similar mechanism, potentially involving different precursors or enzymatic modifications to yield the vinyl group.

Future research will likely focus on:

Isotope Labeling Studies: Using stable isotope-labeled precursors to trace the metabolic fate of atoms and definitively identify the building blocks of this compound in various microorganisms.

Enzyme Identification and Characterization: Identifying and characterizing the specific enzymes responsible for the key steps in the biosynthetic pathway, such as the condensation and aromatization reactions.

Metabolic Engineering: Genetically modifying producer strains, such as Bacillus subtilis, to enhance the expression of key enzymes or block competing metabolic pathways to increase the yield of this compound. researchgate.net

Development of Novel and Sustainable Synthetic Routes

While biotechnological methods are favored for producing "natural" flavor compounds, chemical synthesis remains important for producing nature-identical versions. The development of sustainable and efficient synthetic routes is a key research objective.

A novel chemical synthesis for this compound has been reported, which involves the cyclocondensation of 1-[bicyclo[2.2.1]5-hepten-2-yl]-1,2-propanedione and 1,2-propanediamine, followed by aromatization and a retro-Diels-Alder reaction. researchgate.net This method has been shown to produce the target compound in a significant excess over its isomer. researchgate.net

Future research into synthetic routes will likely explore:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions to minimize the environmental impact of the synthesis. researchgate.net

Catalytic Methods: Developing novel catalysts, including biocatalysts, to improve the efficiency and selectivity of the synthesis, reducing by-product formation.

Flow Chemistry: Implementing continuous flow reactors to enhance reaction control, improve safety, and facilitate scaling up of the production process.

| Synthetic Approach | Key Features | Future Research Focus |

|---|---|---|

| Novel Chemical Route | Involves cyclocondensation, aromatization, and retro-Diels-Alder reaction. researchgate.net | Optimization of reaction conditions for higher yields and purity. |

| Green Chemistry | Use of eco-friendly solvents and catalysts. researchgate.net | Development of fully sustainable synthetic pathways. |

| Biocatalysis | Employment of enzymes for specific reaction steps. | Discovery and engineering of novel enzymes for vinylpyrazine synthesis. |

Comprehensive Biological Activity Profiling and Therapeutic Potential

While primarily known as a flavor compound, pyrazine derivatives are known to exhibit a wide range of biological activities, opening up possibilities for therapeutic applications. nih.govmdpi.comresearchgate.net

Some pyrazines have demonstrated antimicrobial, anti-inflammatory, and even anticancer properties. mdpi.comresearchgate.netnih.gov For example, certain alkylpyrazines have been shown to have bactericidal and fungicidal effects. tugraz.at Additionally, some pyrazine compounds have been investigated for their potential as antineoplastic and antitubercular agents. nih.govnih.govnih.gov The biological activity of this compound itself is largely unexplored, but its structural similarity to other bioactive pyrazines suggests it may possess interesting pharmacological properties.

Future research should include:

Broad-Spectrum Bioactivity Screening: Testing this compound against a wide range of biological targets, including microbial pathogens, cancer cell lines, and inflammatory pathways.

Mechanism of Action Studies: If any significant biological activity is identified, further studies will be needed to elucidate the underlying molecular mechanisms.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of derivatives of this compound to identify the key structural features responsible for any observed biological activity. nih.gov

Advanced Analytical Method Development for Ultra-Trace Detection

The potent aroma of this compound means that it is often present in food at very low concentrations. researchgate.net Therefore, the development of highly sensitive and selective analytical methods is crucial for its detection and quantification.

Current methods for the analysis of flavor compounds often involve gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry (GC-O). studysmarter.co.uk For ultra-trace analysis, techniques like solid-phase microextraction (SPME) are used for sample preparation and pre-concentration. researchgate.net The emerging field of "flavoromics" combines advanced analytical techniques with multivariate data analysis to provide a comprehensive understanding of flavor profiles. nih.govfrontiersin.org

Future developments in analytical methods for this compound will likely focus on:

Improved Sensitivity and Selectivity: Developing new stationary phases for gas chromatography and more sensitive mass spectrometry detectors to lower the limits of detection.

High-Throughput Methods: Implementing automated sample preparation and analysis workflows to increase the speed and efficiency of analysis.

Non-destructive Techniques: Exploring the use of spectroscopic methods for the rapid and non-destructive analysis of this compound in food products.

Investigation of Ecological Impacts and Interactions

Pyrazines play a significant role in chemical communication in the natural world. oup.comroyalsocietypublishing.org Understanding the ecological impact and interactions of this compound is important for assessing its environmental fate and potential applications in agriculture.

Many insects use pyrazines as alarm pheromones to warn of danger. capes.gov.br It has been suggested that pyrazines can act as warning odors, which predators can learn to associate with unpalatable prey. oup.comoup.com The environmental degradation of pyrazines is not fully understood, but some bacteria are known to be able to use them as a source of carbon and nitrogen. nih.govresearchgate.netresearchgate.net

Future research in this area should investigate:

Pheromonal Activity: Determining if this compound has any pheromonal activity in insects, which could lead to its use in pest management strategies.

Biodegradation Pathways: Identifying the microorganisms and enzymatic pathways responsible for the degradation of this compound in different environments. researchgate.net

Ecotoxicity Studies: Conducting comprehensive studies to assess the potential toxicity of this compound to a range of non-target organisms.

Optimization of Biotechnological Production Systems

The production of this compound through fermentation is a promising and sustainable approach. bohrium.comnih.govwalshmedicalmedia.com Optimizing these biotechnological systems is key to making them economically viable for industrial-scale production.

The production of other alkylpyrazines by microorganisms like Bacillus subtilis has been optimized by manipulating fermentation conditions such as pH, temperature, and aeration. nih.gov The addition of precursors, like L-threonine, to the fermentation medium has also been shown to significantly increase the yield of pyrazines. researchgate.netnih.gov

Future research on the optimization of biotechnological production should focus on:

Strain Improvement: Using techniques like classical mutagenesis and rational metabolic engineering to develop microbial strains with enhanced production capabilities. mdpi.com

Fermentation Process Optimization: Employing statistical methods like response surface methodology to systematically optimize fermentation parameters for maximum yield. mdpi.com

Downstream Processing: Developing efficient and cost-effective methods for the recovery and purification of this compound from the fermentation broth.

| Optimization Strategy | Key Parameters/Approaches | Expected Outcome |

|---|---|---|

| Strain Improvement | Metabolic engineering, mutagenesis. mdpi.com | Increased yield and productivity. |

| Fermentation Optimization | pH, temperature, precursor feeding, response surface methodology. nih.govmdpi.com | Enhanced production efficiency. |

| Downstream Processing | Extraction, chromatography, membrane filtration. | High-purity product at a lower cost. |

Q & A

Q. How is 2-Ethenyl-3,5-dimethylpyrazine synthesized, and what are the key intermediates?

The compound is synthesized via condensation of 1,2-diaminopropane and 2,3-pentanedione, yielding two isomeric dihydropyrazines (2-ethyl-3,5-dimethyl- and 2-ethyl-3,6-dimethyl-5,6-dihydropyrazine). These intermediates are further oxidized to form the final pyrazines. Mass spectrometry and isotopic labeling (e.g., ^15N/^14N, ^2H/^1H analysis) are critical for confirming structural isomers .

Q. What analytical techniques are recommended for identifying this compound in complex matrices?

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are primary methods. Predicted GC-MS spectra (70eV, positive mode) show key fragments at m/z 134 (molecular ion) and diagnostic peaks for alkylpyrazines. Nuclear magnetic resonance (NMR) and stable isotope ratio analysis are also used to resolve isomers and trace biosynthetic pathways .

Q. What are the primary biological roles of this compound in ecological systems?

In fire ants (Solenopsis invicta), the compound acts as an alarm pheromone. GC-EAD (gas chromatography-electroantennographic detection) studies show workers exhibit stronger electrophysiological responses to 2-ethyl-3,6-dimethylpyrazine than to the 3,5-dimethyl isomer, suggesting structural specificity in signaling .

Advanced Research Questions

Q. What biosynthetic pathways in Bacillus subtilis produce this compound (EDMPs)?

EDMPs are biosynthesized from L-threonine and D-glucose via intermediates aminoacetone (a threonine metabolite) and 2,3-pentanedione. Isotope-labeled experiments confirm that aminoacetone condenses with 2,3-pentanedione under mild conditions (environmental temperature/pressure) to form EDMPs. This pathway is critical for "natural" EDMP production in fermented foods like Baijiu .

Q. How do structural variations in alkylpyrazines influence olfactory thresholds and aroma profiles?

Substituent position and alkyl chain length significantly affect odor properties. For example, this compound has a roasted cocoa/nut aroma with an odor threshold (OT) lower than 2-ethyl-3,5-dimethylpyrazine. The ethenyl group enhances volatility and receptor binding, reducing the OT to sub-ppb levels in food matrices .

Q. What challenges arise in resolving isomeric alkylpyrazines during synthesis, and how are they addressed?

Isomeric mixtures (e.g., 2-ethyl-3,5-dimethyl vs. 2-ethyl-3,6-dimethylpyrazine) complicate purification. Strategies include:

Q. How does this compound contribute to off-flavors in wine, and what detection methods are used?

Though not directly reported for the ethenyl variant, structurally similar pyrazines like 2-methoxy-3,5-dimethylpyrazine cause musty taints in wine at thresholds as low as 2.1 ng/L. Detection involves headspace solid-phase microextraction (HS-SPME) coupled with GC-MS or GC-O (olfactometry). Contamination routes include microbial activity in cork stoppers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.